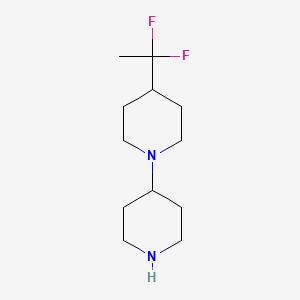

4-(1,1-Difluoroethyl)-1,4'-bipiperidine

Description

Properties

Molecular Formula |

C12H22F2N2 |

|---|---|

Molecular Weight |

232.31 g/mol |

IUPAC Name |

4-(1,1-difluoroethyl)-1-piperidin-4-ylpiperidine |

InChI |

InChI=1S/C12H22F2N2/c1-12(13,14)10-4-8-16(9-5-10)11-2-6-15-7-3-11/h10-11,15H,2-9H2,1H3 |

InChI Key |

PQUAMANBVGTRKV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCN(CC1)C2CCNCC2)(F)F |

Origin of Product |

United States |

Advanced Structural Characterization and Spectroscopic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and stereochemistry of 4-(1,1-difluoroethyl)-1,4'-bipiperidine. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a detailed picture of the molecular framework.

In the ¹H NMR spectrum, the protons on the two piperidine (B6355638) rings would exhibit complex splitting patterns due to spin-spin coupling. The chemical shifts of these protons would be influenced by their spatial relationship to the nitrogen atoms and the difluoroethyl group. The protons on the carbon adjacent to the nitrogen atoms are expected to appear in the downfield region, typically between 2.5 and 3.5 ppm. The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, with the carbon bearing the two fluorine atoms exhibiting a characteristic triplet due to one-bond C-F coupling.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, a single resonance would be expected for the two equivalent fluorine atoms, likely appearing as a quartet due to coupling with the adjacent methyl protons.

Two-dimensional NMR techniques are crucial for assembling the molecular structure. Correlation Spectroscopy (COSY) experiments would reveal the proton-proton coupling networks within each piperidine ring, while Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton to its directly attached carbon atom. Finally, Heteronuclear Multiple Bond Correlation (HMBC) experiments would establish long-range (2-3 bond) correlations between protons and carbons, confirming the connectivity between the two piperidine rings and the attachment of the difluoroethyl group.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (ppm) |

| C(CF₂) | 120-125 (triplet) |

| C(CH₃) | 15-20 |

| Piperidine C-2, C-6 | 50-55 |

| Piperidine C-3, C-5 | 25-30 |

| Piperidine C-4 | 40-45 |

| Piperidine' C-2', C-6' | 50-55 |

| Piperidine' C-3', C-5' | 25-30 |

| Piperidine' C-4' | 60-65 |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₁₂H₂₂F₂N₂. The measured mass-to-charge ratio (m/z) of the molecular ion ([M]+ or [M+H]+) would be compared to the calculated exact mass, providing a high degree of confidence in the elemental composition.

Electron ionization (EI) or electrospray ionization (ESI) sources could be used to generate ions for mass analysis. The resulting mass spectrum would display a characteristic fragmentation pattern that can be used to deduce the structure of the molecule. Common fragmentation pathways for piperidine-containing compounds involve cleavage of the C-C bonds within the ring and alpha-cleavage adjacent to the nitrogen atom. The presence of the difluoroethyl group would also lead to specific fragmentation patterns, such as the loss of HF or the entire C₂H₃F₂ radical.

Interactive Data Table: Expected Mass Spectrometry Fragments

| Fragment Ion | Proposed Structure |

| [M - CH₃]+ | Loss of a methyl group |

| [M - C₂H₃F₂]+ | Loss of the difluoroethyl group |

| [C₅H₁₀N]+ | Piperidine ring fragment |

| [C₇H₁₂F₂N]+ | Piperidine with difluoroethyl group fragment |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govresearchgate.net For this compound, the IR and Raman spectra would exhibit several key features.

The C-H stretching vibrations of the piperidine rings and the ethyl group would be observed in the region of 2800-3000 cm⁻¹. The C-N stretching vibrations are expected to appear in the 1000-1200 cm⁻¹ range. The most distinctive feature in the vibrational spectra would be the C-F stretching vibrations, which are typically strong in the IR spectrum and occur in the region of 1000-1400 cm⁻¹. The symmetric and asymmetric stretching modes of the CF₂ group would likely give rise to two distinct and intense bands.

Interactive Data Table: Key Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| C-H (alkane) | Stretching | 2800-3000 |

| C-N | Stretching | 1000-1200 |

| C-F | Stretching | 1000-1400 |

| CH₂ | Scissoring | 1450-1470 |

| CH₃ | Bending | 1375-1385 |

X-ray Crystallography for Solid-State Structural Determination of Related Bipiperidine Derivatives

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (If Applicable to Chiral Analogs)

Chiroptical spectroscopy encompasses a set of techniques, including circular dichroism (CD) and optical rotatory dispersion (ORD), that are sensitive to the stereochemistry of chiral molecules. nih.govru.nlnsf.gov this compound itself is not chiral. However, if a chiral center were introduced into the molecule, for instance, by substitution on one of the piperidine rings, chiroptical spectroscopy would be a critical tool for assessing its enantiomeric purity.

Each enantiomer of a chiral compound would interact differently with plane-polarized light, resulting in a unique CD spectrum with positive or negative bands at specific wavelengths. The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample. Therefore, by comparing the CD spectrum of a sample to that of a pure enantiomer, the enantiomeric purity can be accurately determined. These techniques are widely used in pharmaceutical analysis where the chirality of a drug molecule can have a profound impact on its biological activity. nih.gov

Computational Chemistry Investigations of 4 1,1 Difluoroethyl 1,4 Bipiperidine

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), would be instrumental in elucidating the electronic structure and bonding characteristics of 4-(1,1-Difluoroethyl)-1,4'-bipiperidine. These calculations could provide insights into the molecule's frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of the molecule.

Furthermore, a detailed analysis of the electron density distribution could reveal the nature of the chemical bonds within the molecule. For instance, the polarity of the C-F bonds in the difluoroethyl group would be a key feature, likely resulting in a significant dipole moment for this portion of the molecule. Natural Bond Orbital (NBO) analysis could be employed to quantify the charge distribution on each atom, providing a more detailed picture of the electronic landscape.

Table 1: Hypothetical Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | 1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Indicator of chemical stability. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |

Note: The values in this table are for illustrative purposes only and are not based on actual experimental or computational data for the specified compound.

Conformational Analysis and Energy Landscape Exploration

The flexible nature of the two interconnected piperidine (B6355638) rings and the rotatable bonds associated with the difluoroethyl group suggest that this compound can exist in multiple conformations. A thorough conformational analysis would be necessary to identify the most stable, low-energy structures. This typically involves systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer.

The two piperidine rings are expected to adopt chair conformations, which is the most stable arrangement for such six-membered rings. However, the relative orientation of these two rings (axial vs. equatorial substitution) and the orientation of the difluoroethyl group will lead to a complex potential energy surface. Computational methods could map this energy landscape, identifying the global minimum energy conformation and the energy barriers between different local minima.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of this compound over time. By simulating the movement of atoms and molecules, MD can reveal how the compound behaves in different environments, such as in a solvent like water or an organic solvent.

These simulations could track the conformational changes of the molecule, showing how it flexes and rotates at a given temperature. Furthermore, MD is a powerful tool for studying interactions with solvent molecules. It can provide information on the formation of hydrogen bonds between the nitrogen atoms of the piperidine rings and water molecules, as well as the solvation shell structure around the hydrophobic difluoroethyl group.

Reaction Mechanism Studies and Transition State Analysis for Synthetic Pathways

Computational chemistry can play a crucial role in understanding the mechanisms of chemical reactions. For the synthesis of this compound, theoretical calculations could be used to investigate potential reaction pathways. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to determine the most likely reaction mechanism.

For example, if the synthesis involves a nucleophilic substitution reaction to introduce the difluoroethyl group, quantum chemical calculations could be used to model the transition state of this reaction. The activation energy, which is the energy difference between the reactants and the transition state, could be calculated to predict the reaction rate. This information can be invaluable for optimizing reaction conditions to improve the yield and efficiency of the synthesis.

Prediction of Spectroscopic Parameters

Computational methods are capable of predicting various spectroscopic properties of molecules, which can be compared with experimental data to confirm the structure of a synthesized compound. For this compound, it would be possible to calculate its expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The calculation of ¹H and ¹³C NMR chemical shifts would predict the positions of the peaks in the NMR spectrum, aiding in the assignment of the experimentally observed signals to specific atoms in the molecule. Similarly, the calculation of vibrational frequencies would generate a theoretical IR spectrum, showing the characteristic absorption bands corresponding to different functional groups and vibrational modes within the molecule, such as the C-F stretching vibrations.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Corresponding Structural Unit |

| ¹³C NMR | ~120 ppm (quartet) | Carbon of the CF₂ group |

| ¹⁹F NMR | -90 to -110 ppm | Fluorine atoms |

| IR | ~1100-1000 cm⁻¹ | C-F stretching vibrations |

Note: The values in this table are for illustrative purposes only and are not based on actual experimental or computational data for the specified compound.

Reactivity Profiles and Mechanistic Studies of 4 1,1 Difluoroethyl 1,4 Bipiperidine

Amine Reactivity and Nucleophilic Properties of the Piperidine (B6355638) Nitrogens

The 4-(1,1-Difluoroethyl)-1,4'-bipiperidine molecule possesses two distinct nitrogen atoms within its piperidine rings, each exhibiting different steric and electronic environments, which in turn dictates their nucleophilic character. The nitrogen of the piperidine ring that is not directly attached to the difluoroethyl-substituted carbon is a secondary amine, while the other is a tertiary amine.

The secondary amine is expected to be the more nucleophilic of the two, readily participating in reactions typical of such functional groups, including alkylation, acylation, and sulfonylation. The inductive effects of substituents on the piperidine ring are known to influence the nucleophilicity of the nitrogen atom. rsc.org

The tertiary amine, being part of the 1,4'-bipiperidine linkage, is sterically more hindered. Its nucleophilicity will be comparatively lower than the secondary amine. However, it can still react with strong electrophiles and is susceptible to oxidation. The oxidation of N-alkyl piperidines to iminium ions is a well-established transformation. acs.org

| Nitrogen Atom | Predicted Nucleophilicity | Common Reactions |

|---|---|---|

| Secondary Amine (NH) | Higher | Alkylation, Acylation, Sulfonylation, Michael Addition |

| Tertiary Amine (N-R) | Lower | Protonation, Quarternization with strong alkylating agents, Oxidation to N-oxides |

Reactivity of the Difluoroethyl Group

The gem-difluoroethyl group imparts unique reactivity to the molecule. The strong electron-withdrawing nature of the two fluorine atoms significantly influences the adjacent C-H and C-C bonds. The C-F bond is exceptionally strong, rendering the difluoroethyl group metabolically stable.

However, the presence of two fluorine atoms can also activate the C-H bonds on the ethyl group for deprotonation under strong basic conditions, potentially leading to elimination reactions or the formation of a nucleophilic carbanion. Furthermore, gem-difluoroalkenes, which could be formed via elimination, are known to be valuable fluorinated substructures with unique chemical reactivity as electrophiles. nih.gov Radical reactions involving the C-F bond are also a possibility under specific conditions, such as in the presence of radical initiators or photoredox catalysis.

| Reaction Type | Conditions | Potential Products |

|---|---|---|

| Elimination (Dehydrofluorination) | Strong Base | Fluoroalkene derivatives |

| C-H Activation | Strong Base/Organometallics | Anionic intermediates for further functionalization |

| Radical C-F Activation | Radical Initiators/Photocatalysis | Monofluorinated or defluorinated products |

Investigation of Reaction Pathways and Intermediate Formation

Given the functional groups present, several reaction pathways can be postulated for this compound.

N-Functionalization of the Secondary Amine: The most probable reaction pathway involves the functionalization of the more nucleophilic secondary amine. For instance, in an acylation reaction with an acyl chloride, the reaction would proceed through a tetrahedral intermediate before the expulsion of a chloride ion to yield the corresponding amide.

Iminium Ion Formation: Oxidation of the tertiary amine could lead to the formation of an iminium ion intermediate. These intermediates are electrophilic and can be trapped by various nucleophiles, allowing for the functionalization of the carbon atom alpha to the nitrogen. acs.org

Elimination Pathways of the Difluoroethyl Group: Under basic conditions, an E2 or E1cb elimination mechanism could be operative, leading to the formation of a fluoroalkene. The E1cb pathway would involve the formation of a carbanion intermediate stabilized by the adjacent fluorine atoms.

Kinetic and Thermodynamic Aspects of Chemical Transformations

A quantitative analysis of the kinetic and thermodynamic parameters for the reactions of this compound is not available. However, a qualitative assessment can be made.

Kinetics: The rates of reaction at the two nitrogen centers will be significantly different. Reactions at the sterically less hindered and more nucleophilic secondary amine will be kinetically favored over reactions at the tertiary amine. The activation energy for reactions involving the C-F bond is expected to be high due to the bond's strength, suggesting that such reactions would require forcing conditions.

Thermodynamics: The formation of amides or sulfonamides from the secondary amine is typically a thermodynamically favorable process. The products of N-alkylation would also be thermodynamically stable. Reactions involving the cleavage of the C-F bond are generally thermodynamically challenging unless coupled with a highly favorable subsequent step.

| Reaction | Kinetic Profile | Thermodynamic Profile |

|---|---|---|

| N-Acylation (Secondary Amine) | Fast | Favorable |

| N-Alkylation (Tertiary Amine) | Slow | Moderately Favorable |

| C-F Bond Cleavage | Very Slow (High Activation Energy) | Unfavorable (unless driven by subsequent steps) |

Derivatization Strategies and Analog Design

Functionalization of the Bipiperidine Nitrogen Atoms

The two nitrogen atoms of the 4-(1,1-difluoroethyl)-1,4'-bipiperidine scaffold offer prime opportunities for derivatization, allowing for the modulation of physicochemical properties and the introduction of pharmacophoric elements. The reactivity of these nitrogens can be finely tuned to achieve mono- or di-substitution.

N-Alkylation and N-Arylation: The secondary amine of the piperidine (B6355638) ring bearing the difluoroethyl group and the tertiary amine of the other ring can undergo various N-alkylation and N-arylation reactions. Standard alkylation conditions, such as the use of alkyl halides in the presence of a base, can introduce a wide range of alkyl, benzyl, and other substituted alkyl groups. For instance, in related 1,4-disubstituted piperidines, treatment with N-tert-butyl-2-chloroacetamide under basic conditions has been used to introduce functionalized acetamide groups afasci.com. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide access to N-aryl and N-heteroaryl derivatives, which can be crucial for exploring interactions with aromatic-binding pockets in biological targets nih.gov.

N-Acylation: Acylation of the nitrogen atoms is another facile method for introducing diversity. Acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt) can be employed to form amide bonds. This strategy is not only useful for introducing a variety of substituents but can also alter the basicity of the nitrogen atom, influencing its pharmacokinetic profile. The synthesis of bipiperidine amide compounds has been explored for various therapeutic targets, highlighting the utility of this functionalization approach nih.gov.

Reductive Amination: The secondary amine can also be functionalized via reductive amination. Reaction with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, allows for the introduction of a diverse array of substituted alkyl groups. This method is particularly useful for building more complex side chains.

| Reaction Type | Reagents and Conditions | Potential Substituents Introduced |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., CH3CN) | Methyl, Ethyl, Benzyl, etc. |

| N-Arylation | Aryl halide, Palladium catalyst, Ligand, Base | Phenyl, Pyridyl, etc. |

| N-Acylation | Acyl chloride or Carboxylic acid with coupling agent | Acetyl, Benzoyl, etc. |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)3 | Substituted alkyl groups |

Modifications at the Difluoroethyl Moiety

The 1,1-difluoroethyl group is a key feature of the molecule, influencing its lipophilicity, metabolic stability, and ability to act as a hydrogen bond acceptor. While chemically robust, this group can be modified to fine-tune these properties.

Hydrogenation: The gem-difluoroalkene precursors to the 1,1-difluoroethyl group can be hydrogenated to the corresponding difluoroalkyl moiety. For example, 4-difluoromethylene-β-lactams have been successfully reduced to 4-difluoromethyl-β-lactams using a palladium catalyst on activated carbon under a hydrogen atmosphere nih.gov. This suggests that if the difluoroethyl group were to be introduced via a difluoromethylene precursor, hydrogenation would be a viable step.

Modifications via Precursors: The reactivity of gem-difluoroalkenes, which are precursors to the difluoroethyl group, offers a range of possibilities for modification before reduction. These precursors are known to react with electrophiles at the difluorinated position to generate stabilized cationic intermediates that can be trapped by nucleophiles nih.gov. They can also react with nucleophilic radicals with high regioselectivity at the difluorinated carbon nih.gov. This allows for the introduction of various functional groups adjacent to the difluorinated carbon.

| Modification Strategy | Precursor Moiety | Reagents and Conditions | Outcome |

| Hydrogenation | gem-Difluoromethylene | H2, Pd/C, Solvent (e.g., EtOH) | 1,1-Difluoroethyl group |

| Electrophilic Addition | gem-Difluoroalkene | Electrophile (e.g., Br2), Nucleophile | Difunctionalized difluoroethyl precursor |

| Radical Addition | gem-Difluoroalkene | Radical initiator, Radical precursor | Functionalized difluoroethyl precursor |

Introduction of Additional Functional Groups for Scaffold Diversification

To further explore the chemical space around the this compound core, additional functional groups can be introduced onto the piperidine rings themselves.

Functionalization of Precursors: A common strategy is to utilize functionalized piperidine precursors in the synthesis of the bipiperidine scaffold. For example, starting with a substituted 4-piperidone allows for the introduction of substituents at the 2, 3, 5, or 6 positions of one of the piperidine rings. These substituents can then be carried through the synthetic sequence.

Direct C-H Functionalization: More advanced methods involve the direct C-H functionalization of the piperidine rings. While challenging, recent advances in catalysis have made this an increasingly viable strategy. For instance, palladium-catalyzed double C-H functionalization/cyclization has been used to create complex tricyclic systems from simpler precursors nih.gov.

Ring Distortion and Bioisosteric Replacement: Scaffold diversification can also be achieved by altering the core bipiperidine structure. This could involve the synthesis of analogs with different ring sizes (e.g., piperidine-pyrrolidine), or the introduction of heteroatoms into the rings to create piperazine or morpholine hybrids.

| Diversification Approach | Method | Potential Modifications |

| Functionalized Precursors | Synthesis from substituted piperidones | Introduction of alkyl, aryl, or hydroxyl groups on the ring carbons |

| Direct C-H Functionalization | Transition metal catalysis | Direct attachment of functional groups to the piperidine backbone |

| Scaffold Hopping | De novo synthesis | Replacement of one piperidine ring with another heterocycle |

Design Principles for Modulating Molecular Recognition (Structural Aspects Only)

The interaction of this compound analogs with a biological target is governed by their three-dimensional shape, conformational flexibility, and electronic properties.

Conformational Rigidity and Flexibility: The bipiperidine core provides a degree of conformational rigidity, which can be advantageous for pre-organizing the molecule for binding to a target, thus reducing the entropic penalty of binding. However, the single bond connecting the two piperidine rings allows for rotational flexibility. The substituents on the nitrogen atoms and the piperidine rings will influence the preferred rotational conformation. In disubstituted cyclohexanes, which are analogous to the piperidine rings, substituents generally prefer an equatorial position to minimize steric strain from 1,3-diaxial interactions libretexts.org. The bulky 1,1-difluoroethyl group is likely to predominantly occupy an equatorial position on its piperidine ring.

The Role of the Difluoroethyl Group: The gem-difluoroalkyl group is a bioisostere of a carbonyl group or an ether oxygen and can modulate the pKa of neighboring functional groups nih.gov. The two fluorine atoms create a significant dipole moment and can act as weak hydrogen bond acceptors benthamscience.com. The interaction of fluorine with protein backbones, particularly with amide groups, has been recognized as a potentially important factor in ligand binding tandfonline.comacs.orgnih.gov. The C-F bond can also participate in favorable orthogonal interactions with carbonyl groups tandfonline.com. Furthermore, the replacement of two hydrogen atoms with two fluorine atoms increases lipophilicity, which can enhance membrane permeability and hydrophobic interactions within a binding pocket benthamscience.com. The conformational effects of 1,3-difluorination have been shown to significantly influence alkane chain conformation, suggesting that the difluoroethyl group can have a profound impact on the local conformation of the molecule soton.ac.uk.

| Structural Feature | Influence on Molecular Recognition |

| Bipiperidine Core | Provides a rigid scaffold with defined vector between functional groups. |

| Rotational Freedom | Allows for conformational adaptation to the binding site. |

| Equatorial Substituents | Minimizes steric clash and presents substituents for interaction. |

| 1,1-Difluoroethyl Group | Modulates electronics, acts as a hydrogen bond acceptor, and increases lipophilicity. |

Role As a Synthetic Intermediate and Building Block in Organic Synthesis

Application in Multi-Component Reactions

There is no specific information in the surveyed literature detailing the application of 4-(1,1-Difluoroethyl)-1,4'-bipiperidine in multi-component reactions (MCRs). MCRs are efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. While the bipiperidine scaffold itself is a common feature in molecules synthesized via MCRs, the specific influence and reactivity of the 1,1-difluoroethyl substituent in this context have not been reported. The electronic effects of the difluoroethyl group could potentially modulate the nucleophilicity of the adjacent piperidine (B6355638) nitrogen, but without experimental data, its utility in known MCRs remains speculative.

Utilization as a Chiral Auxiliary or Ligand (If Applicable to Chiral Analogs)

The potential for chiral analogs of This compound to be used as chiral auxiliaries or ligands in asymmetric synthesis is an area without current research findings. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective transformation. Similarly, chiral ligands coordinate to metal catalysts to induce enantioselectivity. While chiral piperidine and bipiperidine derivatives are known to be effective in these roles, there are no studies available that have synthesized chiral versions of This compound or evaluated their efficacy in asymmetric catalysis.

Precursor for Advanced Heterocyclic Systems

The utility of This compound as a precursor for the synthesis of more complex, advanced heterocyclic systems is not described in the current body of scientific literature. The bipiperidine core offers multiple reactive sites that could theoretically be elaborated into fused or spirocyclic heterocyclic structures. The difluoroethyl group might also participate in or direct further chemical transformations. However, no specific examples of such applications have been published.

Scaffold for the Development of Chemical Probes for Mechanistic Research

The use of This compound as a central scaffold for the development of chemical probes has not been reported. Chemical probes are small molecules designed to selectively interact with a biological target to elucidate its function or to validate it as a drug target. The introduction of the 1,1-difluoroethyl group could be a strategic modification to enhance properties such as metabolic stability or binding affinity, which are desirable in a chemical probe. Nevertheless, there is no evidence of this compound being utilized for such purposes in mechanistic research.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of complex fluorinated molecules often involves harsh reagents, multi-step processes, and significant waste generation. A key future direction is the development of greener and more efficient synthetic strategies for 4-(1,1-difluoroethyl)-1,4'-bipiperidine.

Current synthetic approaches to fluorinated piperidines often rely on the hydrogenation of fluoropyridines or the nucleophilic fluorination of pre-functionalized precursors. nih.gov These methods can suffer from drawbacks such as the need for high-pressure hydrogen gas, expensive catalysts, and limited diastereoselectivity. nih.govacs.org Future research will likely focus on overcoming these challenges through several innovative approaches:

Late-Stage Fluorination: Developing methods to introduce the 1,1-difluoroethyl group at a late stage in the synthesis of the 1,4'-bipiperidine core would be highly efficient. This avoids carrying the fluorinated moiety through a lengthy synthetic sequence.

Flow Chemistry: Continuous flow processes can offer significant advantages for fluorination reactions, which are often highly exothermic and can involve hazardous reagents. rsc.org Flow chemistry allows for better control of reaction parameters, improved safety, and easier scalability. rsc.org

Mechanochemistry: Solid-state synthesis through mechanochemical methods, such as ball milling, presents a green alternative to traditional solvent-based reactions. rsc.org This approach can reduce solvent waste and, in some cases, accelerate reaction times for fluorination processes. rsc.org

Catalytic Methods: The development of novel catalysts, including transition metal and organocatalysts, for the direct and selective introduction of the difluoroethyl group onto the piperidine (B6355638) ring is a significant area of interest. rsc.org

| Synthesis Strategy | Potential Advantages | Key Research Challenges |

| Late-Stage Fluorination | Increased overall yield, greater molecular diversity | Development of selective C-H functionalization methods |

| Flow Chemistry | Enhanced safety, improved scalability, precise reaction control | High initial setup cost, potential for clogging |

| Mechanochemistry | Reduced solvent waste, potential for novel reactivity | Scalability, reaction monitoring |

| Novel Catalysis | High selectivity, milder reaction conditions | Catalyst cost and stability, substrate scope limitations |

Exploration of Novel Reactivity Patterns

The 1,1-difluoroethyl group can significantly influence the reactivity of the 1,4'-bipiperidine scaffold in several ways, opening up avenues for exploring novel chemical transformations.

The strong electron-withdrawing nature of the two fluorine atoms can decrease the basicity of the adjacent piperidine nitrogen. nih.gov This modulation of pKa could be harnessed in selective chemical reactions where one of the two piperidine nitrogens needs to be preferentially functionalized.

Furthermore, while C-F bonds are generally strong, the presence of the gem-difluoro group can activate the adjacent C-H bonds of the ethyl group for selective functionalization. Research into deprotonation and subsequent reaction with electrophiles could lead to the synthesis of a new library of complex fluorinated bipiperidines. The gem-difluoroalkene moiety, a related structure, is known to act as an electrophile, and similar reactivity could be explored for this compound under specific conditions. nih.gov

Future research in this area could involve:

Selective N-Functionalization: A detailed study of the relative basicities of the two nitrogen atoms and the development of protocols for their selective alkylation, acylation, or arylation.

C-H Functionalization: Investigating the activation and functionalization of the C-H bonds on the carbon adjacent to the CF2 group.

Ring-Opening Reactions: Exploring the possibility of selective ring-opening of one of the piperidine rings under specific catalytic conditions, influenced by the electronic effects of the difluoroethyl group.

Advanced Applications in Materials Science and Catalysis (Purely Chemical Context)

The unique physicochemical properties imparted by fluorine atoms suggest that this compound could be a valuable building block in materials science and as a ligand in catalysis. nih.govresearchgate.net

In materials science , the incorporation of fluorinated fragments into polymers is known to enhance properties such as thermal stability, chemical resistance, and hydrophobicity. The 1,1-difluoroethyl-1,4'-bipiperidine moiety could be incorporated into polymer backbones or as a pendant group to create novel materials with tailored properties. For example, its integration into polyamides or polyurethanes could lead to materials with low surface energy and enhanced durability.

In the field of catalysis , the bipiperidine scaffold is a known structural motif in chiral ligands for asymmetric synthesis. The electronic properties of such ligands can be fine-tuned by the introduction of substituents. The electron-withdrawing 1,1-difluoroethyl group would modify the electron density on the nitrogen atoms, which could, in turn, influence the catalytic activity and selectivity of metal complexes derived from this ligand.

| Potential Application | Key Properties Conferred by the Fluorinated Moiety | Research Focus |

| Materials Science | Increased thermal stability, chemical resistance, hydrophobicity | Synthesis of novel polymers incorporating the bipiperidine unit |

| Catalysis | Modified ligand electronics, enhanced catalyst stability | Design and synthesis of metal complexes for asymmetric catalysis |

Integration with Machine Learning and AI in Chemical Synthesis Design

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research, capable of accelerating discovery and optimizing processes. preprints.orgpreprints.org For a molecule like this compound, AI can play a significant role in several areas of its future development.

Retrosynthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes by analyzing vast databases of chemical reactions. atomfair.com This can help chemists to identify non-intuitive disconnections and more sustainable pathways. synthiaonline.com

Reaction Optimization: Machine learning algorithms can be trained to predict the optimal conditions (e.g., catalyst, solvent, temperature) for a given chemical transformation, reducing the need for extensive trial-and-error experimentation. preprints.org

Property Prediction: AI models can predict various physicochemical properties of novel molecules, including their reactivity, solubility, and thermal stability. nih.gov This can guide the design of derivatives of this compound with desired characteristics for specific applications in materials science or catalysis. chemrxiv.org

The integration of AI is expected to not only accelerate the research and development related to this compound but also to uncover novel synthetic strategies and potential applications that may not be apparent through traditional research methods. synthiaonline.com

Conclusion

Summary of Current Research Landscape

The current body of research on 4-(1,1-Difluoroethyl)-1,4'-bipiperidine is still in its nascent stages, with much of the available information pointing to its role as a valuable synthetic intermediate. While direct studies on its biological activity or material properties are limited in the public domain, the well-established importance of both the bipiperidine core and the 1,1-difluoroethyl moiety in medicinal and materials chemistry suggests a promising future for this compound. The synthetic routes are plausible based on established organic chemistry principles, and its chemical and structural properties can be inferred from related compounds.

Outlook on the Continued Academic Relevance of Fluorinated Bipiperidine Systems

The academic relevance of fluorinated bipiperidine systems, including this compound, is expected to grow. The demand for novel therapeutic agents with improved pharmacological profiles continues to drive research into fluorinated organic molecules. As our understanding of the nuanced effects of fluorine on molecular interactions deepens, we can anticipate the rational design of new drugs and materials based on this and similar scaffolds. Further research into the specific properties and applications of this compound is warranted to fully unlock its potential.

Q & A

Q. What are the key synthetic routes for 4-(1,1-difluoroethyl)-1,4'-bipiperidine, and how do reaction conditions impact yield?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with piperidine derivatives. A common approach includes:

Alkylation : Reacting 1,4'-bipiperidine with 1,1-difluoroethyl halides under inert conditions to prevent oxidation .

Purification : Use of column chromatography or recrystallization to isolate the product.

- Critical Factors : Temperature control (0–5°C for exothermic steps) and solvent selection (e.g., THF or DCM) significantly affect yield .

- Example : Analogous compounds like 4-Fluoro-1,4'-bipiperidine hydrochloride require careful reagent stoichiometry to avoid byproducts .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and F NMR verify the difluoroethyl group’s presence and position .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., CHFN requires m/z 225.14) .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How does the 1,1-difluoroethyl substituent influence the compound’s electronic and pharmacokinetic properties?

- Methodological Answer :

- Electronic Effects : Fluorine’s electronegativity increases the scaffold’s electron-withdrawing character, altering binding affinity to targets like G-protein-coupled receptors .

- Pharmacokinetics : The difluoroethyl group enhances lipophilicity (logP ~2.5), improving blood-brain barrier penetration but potentially reducing aqueous solubility. Computational models (e.g., SwissADME) predict metabolic stability via reduced CYP450 interactions .

Q. What experimental strategies resolve contradictions in reported biological activity data for bipiperidine derivatives?

- Methodological Answer :

- Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor binding) and controls to minimize variability .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing difluoroethyl with trifluoromethyl) to isolate activity contributors .

- Case Study : Inconsistent M muscarinic receptor binding data for similar compounds were resolved by controlling assay pH and ionic strength .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

- Methodological Answer :

- Continuous Flow Reactors : Mitigate exothermic risks and improve reproducibility during alkylation steps .

- Chiral Resolution : Use of chiral auxiliaries (e.g., L-tartaric acid) or enzymatic resolution for enantiopure products .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress to prevent racemization .

Data-Driven Analysis

Q. How do structural analogs of this compound compare in receptor selectivity?

- Methodological Answer :

Contradiction Resolution

Q. Why do some studies report conflicting cytotoxicity results for bipiperidine derivatives?

- Methodological Answer :

- Cell Line Variability : Differences in efflux pump expression (e.g., P-gp in MCF-7 vs. HepG2) alter intracellular concentrations .

- Redox Interference : Fluorinated groups may generate reactive oxygen species (ROS) in certain assays, requiring ROS scavengers (e.g., NAC) for accurate IC measurement .

Methodological Best Practices

Q. What analytical techniques optimize purity assessment for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.